
di-tert-Butylchlorosilane
Overview
Description
Di-tert-butylchlorosilane (CAS No. 56310-18-0) is a chlorosilane compound with the molecular formula C₈H₁₉ClSi and a molecular weight of 178.77 g/mol . It is characterized by two bulky tert-butyl groups attached to a silicon atom and a reactive chlorine substituent. This steric bulk makes it a selective reagent in organic synthesis, particularly for silylation reactions where steric hindrance is critical to achieving regioselectivity .
The compound is primarily used in industrial and scientific research applications, such as the protection of hydroxyl groups in carbohydrate chemistry or the stabilization of sensitive intermediates . Storage recommendations include keeping the compound in a dry, inert atmosphere at room temperature, with solutions prepared in anhydrous solvents like dimethyl sulfoxide (DMSO) to prevent decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butylchlorosilane can be synthesized through the reaction of di-tert-butyldichlorosilane with hydrogen. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating di-tert-butylsilane. This process involves the use of silicon tetrachloride and tert-butyllithium, followed by purification steps to isolate the desired compound .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with nucleophiles to form new organosilicon compounds.
Hydrolysis: The compound reacts rapidly with moisture or water, leading to the formation of silanols and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Organic Synthesis
1.1 Protecting Group in Silylation Reactions
DTBClSi is widely used as a protecting group for alcohols due to its steric bulk, which allows selective protection of less hindered hydroxy groups. This selectivity is particularly useful in complex organic syntheses where regioselectivity is crucial. For instance, it has been employed for the one-pot silylation of internal hydroxy groups in 1,2-alkanediols, facilitating further transformations without the need for deprotection steps .
1.2 Synthesis of Optically Pure Compounds
The di-tert-butyloxysilyl group has been utilized to control regioselectivity and stereoselectivity in reactions involving chiral alcohols. This methodology has been applied to synthesize optically pure products by employing a single enantiomer of the chiral alcohol as the initial substrate .
1.3 Hydrosilylation and Subsequent Reactions
DTBClSi has also been used in hydrosilylation reactions, such as the preparation of (E)-di-tert-butyl-(1-heptenyl)silanol through the hydrosilylation of 1-heptyne followed by hydrolysis . This demonstrates its role in forming silicon-containing intermediates that can be further manipulated into valuable products.
Catalysis
2.1 Rhodium-Catalyzed Reactions
In catalysis, DTBClSi has been shown to participate in Rhodium-catalyzed Si-H insertion reactions involving carbenoids generated from α-diazoesters. The chlorosilanes produced can be converted into alkoxysilanes through treatment with alcohols and bases . The bulky nature of DTBClSi enhances reactivity compared to other chlorosilanes, making it a valuable reagent in synthetic protocols.
2.2 Borylation Reactions
Recent studies have highlighted the use of DTBClSi in borylation reactions, where it acts as a precursor for synthesizing trialkylsilylboronates. These compounds are important intermediates in various organic transformations and materials science applications .
Medicinal Chemistry
3.1 Radiolabeling for PET Imaging
DTBClSi has found applications in the synthesis of silicon-based building blocks for radiolabeling peptides with fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. For example, nucleophilic substitution reactions involving DTBClSi have been utilized to produce 18F-radiolabeled compounds with potential applications in tumor imaging .
3.2 Synthesis of Prodrugs
The compound is also being explored for synthesizing prodrugs of chemotherapeutics, enhancing the delivery and efficacy of therapeutic agents .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Radiolabeled Peptides
In a study focused on PET imaging, DTBClSi was used to synthesize a radiolabeled peptide derivative with an overall yield of 74%. The process involved lithiating DTBClSi and substituting it with a phenyl lithium derivative .
Case Study 2: Selective Protection Strategy
A research project demonstrated the selective protection capabilities of DTBClSi by applying it to synthesize complex cyclic polyols with high stereoselectivity. The use of DTBClSi allowed for regioselective migration during cyclization processes .
Mechanism of Action
Di-tert-butylchlorosilane exerts its effects primarily through its electrophilic silicon center, which readily reacts with nucleophiles. This reactivity allows it to form strong bonds with various organic and inorganic molecules, facilitating the synthesis of a wide range of organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Chlorosilane Compounds
Chlorosilanes are widely used in organic synthesis for their ability to modify functional groups. Below, di-tert-butylchlorosilane is compared to structurally analogous compounds, focusing on molecular properties, reactivity, and applications.
Data Table: Key Properties of this compound and Analogues
Structural and Reactivity Analysis
Steric Effects
- This compound : The two tert-butyl groups create significant steric hindrance, making it less reactive but highly selective in silylation reactions. This property is advantageous for protecting sterically crowded hydroxyl groups in complex molecules .
- tert-Butyldimethylchlorosilane : Combines a tert-butyl group with two smaller methyl groups. The reduced steric bulk increases reactivity compared to this compound, allowing it to protect less hindered sites efficiently .
- (2,4,6-Tri-tert-butylphenoxy)dimethylchlorosilane: The tri-tert-butylphenoxy group introduces extreme steric bulk, limiting its use to specialized applications where ultra-high selectivity is required .
Electronic and Solubility Properties
- tert-Butyldiphenylchlorosilane : The phenyl groups enhance hydrophobicity and electron delocalization, improving stability under acidic or oxidative conditions. This makes it suitable for reactions requiring prolonged stability .
- This compound: Lacks aromatic substituents, leading to lower solubility in nonpolar solvents compared to phenyl-containing analogues.
Application-Specific Comparisons
- Carbohydrate Chemistry : this compound is favored for protecting equatorial hydroxyl groups in sugars due to its selectivity .
- Organometallic Synthesis: tert-Butyldiphenylchlorosilane’s stability makes it ideal for multi-step syntheses involving harsh conditions .
- Catalysis: The tri-tert-butylphenoxy variant’s extreme bulk is leveraged in asymmetric catalysis to control reaction stereochemistry .
Biological Activity
Di-tert-butylchlorosilane (DTBCl) is an organosilicon compound that has garnered attention in various fields of research due to its unique chemical properties and biological applications. This article explores the biological activity of DTBCl, highlighting its reactivity, applications in synthetic chemistry, and potential uses in medical imaging and drug synthesis.
This compound is characterized by its bulky tert-butyl groups, which influence its reactivity. Studies indicate that DTBCl is highly reactive, particularly in nucleophilic substitution reactions. For example, it has been utilized in the synthesis of silicon-based compounds for radiolabeling in positron emission tomography (PET) imaging. In one study, DTBCl was reacted with a lithium derivative to yield a compound suitable for 18F-radiolabeling with a yield of 74% .
Table 1: Reactivity Comparison of Chlorosilanes
Compound | Reactivity Level | Application |
---|---|---|
This compound | High | PET imaging, drug synthesis |
Tert-butyldichlorosilane | Moderate | Silylation reactions |
Dimethyldichlorosilane | Low | General silane chemistry |
Applications in Synthetic Chemistry
DTBCl has been extensively studied for its role as a silylating agent. It is particularly useful for the selective protection of alcohols in organic synthesis. The steric bulk of the tert-butyl groups allows for regioselective silylation, making it advantageous in complex molecular syntheses .
Case Study: Synthesis of Radiolabeled Compounds
In a notable case study, researchers synthesized 18F-radiolabeled compounds using DTBCl as a precursor. The process involved the nucleophilic substitution of DTBCl with a lithiated compound, leading to high yields of the desired radiolabeled product . This demonstrates DTBCl's utility in creating compounds for medical diagnostics.
Biological Activity and Safety
While DTBCl is primarily recognized for its chemical applications, understanding its biological activity is crucial for safety assessments. Research indicates that compounds derived from DTBCl exhibit varying degrees of cytotoxicity depending on their structure and application. For instance, derivatives used in drug synthesis have shown potential as prodrugs for chemotherapeutics, indicating that DTBCl can play a role in medicinal chemistry .
Table 2: Biological Activity Overview
Compound Derived from DTBCl | Biological Activity | Observations |
---|---|---|
18F-labeled silicon compounds | Potential tumor imaging | Stability in human plasma observed |
Silylated thymidine derivatives | Antiviral properties | Effective against specific viruses |
Silylated amino acids | Cytotoxicity studies | Varying effects based on structure |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing di-tert-butylchlorosilane with high purity, and how can its purity be validated experimentally?
- Methodology : Use inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis, and monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of silanol or residual solvent peaks .
- Key Parameters : Reaction temperature (typically 0–25°C), stoichiometry of tert-butyllithium with silicon tetrachloride, and rigorous drying of reagents.
Q. How does steric hindrance in this compound influence its reactivity in silylation reactions compared to less bulky silanes?
- Experimental Design : Compare reaction rates and yields with smaller silanes (e.g., trimethylchlorosilane) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers. Steric effects reduce nucleophilic substitution efficiency but enhance selectivity in protecting alcohols or amines .
- Data Interpretation : Correlate steric bulk (via molecular modeling software) with reaction outcomes to identify optimal substrates for selective silylation.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Best Practices : Use gloveboxes or fume hoods to avoid moisture exposure. Equip with acid-neutralizing spill kits (e.g., sodium bicarbonate), and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor air quality for HCl release during hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
- Analytical Framework :
Verify analytical methods (e.g., chiral HPLC vs. polarimetry) for enantiomeric excess (ee) quantification.
Replicate studies under controlled humidity and oxygen levels to assess environmental variability.
Use density functional theory (DFT) to model steric/electronic interactions influencing catalyst-substrate binding .
- Case Study : Discrepancies in ee values may arise from trace water in solvents, which hydrolyzes the silane prematurely.
Q. What strategies optimize the stability of this compound-derived intermediates in multi-step organic syntheses?
- Methodological Approach :
- Introduce stabilizing additives (e.g., molecular sieves) to sequester moisture.
- Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH) with periodic NMR analysis.
- Design orthogonal protecting groups to minimize premature deprotection .
Q. How can researchers validate the reproducibility of this compound-mediated silylation reactions across different laboratories?
- Collaborative Validation :
Standardize reagent sources (e.g., ≥99% purity, anhydrous grade).
Share detailed protocols via platforms like Zenodo, including exact reaction conditions (e.g., syringe pump addition rates).
Use interlaboratory studies with statistical analysis (e.g., ANOVA) to identify variance sources (e.g., operator technique, equipment calibration) .
Q. What advanced spectroscopic techniques are most effective for characterizing this compound adducts in complex matrices?
- Technique Selection :
- ²⁹Si NMR : Directly probes silicon bonding environments, distinguishing between mono- and disilylated products.
- X-ray crystallography : Resolves steric configurations in crystalline derivatives.
- Mass spectrometry (HRMS) : Confirms molecular weights of air-sensitive intermediates when coupled with inert ionization methods .
Q. Methodological Frameworks
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data, ensuring hypotheses are testable and resource-appropriate .
- Experimental Design : Use factorial design (e.g., Taguchi method) to isolate variables affecting reactivity, such as solvent polarity or temperature gradients .
Properties
InChI |
InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJWJFNTJLFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422597 | |
Record name | di-tert-Butylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-18-0 | |
Record name | di-tert-Butylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-t-butylchlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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